3,4'-Oxydianiline

Overview

Description

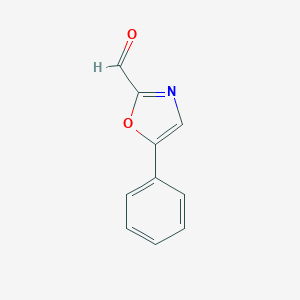

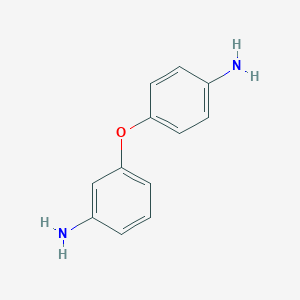

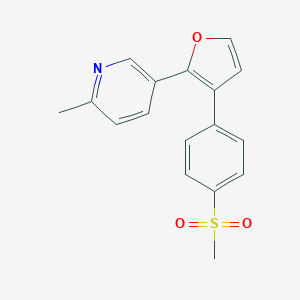

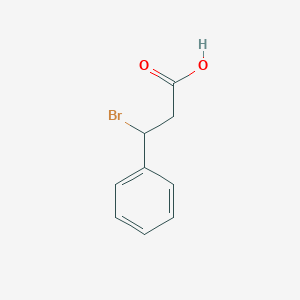

3-(4-Aminophenoxy)aniline: is an organic compound with the molecular formula C12H12N2O . It is a derivative of aniline, where the amino group is substituted at the para position of the phenoxy group. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Mechanism of Action

3,4’-Oxydianiline, also known as 3-(4-Aminophenoxy)aniline or 3,4-oxydianiline, is a phenyl ether derivative capped with two amines at para and meta positions on either end . It is typically used for synthesizing polyimides with multi-functionalities .

Target of Action

The primary targets of 3,4’-Oxydianiline are the polymers, especially the polyimides . It is often used in combination with dianhydrides with a “rigid” structure to impart thermoplasticity and solubility to such polyimides .

Mode of Action

3,4’-Oxydianiline interacts with its targets by participating in the synthesis of aromatic polyimides . This is achieved through a method of one-pot high-temperature catalytic polycondensation in molten benzoic acid . The compound’s interaction with its targets results in the formation of polyimides with different solubility in organic solvent and molten benzoic acid, molecular weight, and glass transition temperature .

Biochemical Pathways

The biochemical pathways affected by 3,4’-Oxydianiline involve the synthesis of aromatic polyimides . The compound, depending on the used dianhydride, influences the formation of the crystalline phase of polyimides . The effect of dianhydride chemical structure on the performance of polyimide in pervaporation was also studied .

Result of Action

The result of 3,4’-Oxydianiline’s action is the formation of polyimides with different properties . These polyimides are characterized by different solubility in organic solvent and molten benzoic acid, molecular weight, glass transition temperature from 198 to 270 °C, and an amorphous or semi-crystalline structure with the degree of crystallinity from 41 to 52% .

Action Environment

The action of 3,4’-Oxydianiline is influenced by the environmental conditions during the synthesis process . The method of synthesis, specifically the use of one-pot high-temperature catalytic polycondensation in molten benzoic acid, plays a crucial role in the formation of the crystalline phase of polyimides .

Biochemical Analysis

Biochemical Properties

3,4’-Oxydianiline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

3,4’-Oxydianiline has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 3,4’-Oxydianiline is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 3,4’-Oxydianiline can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 3,4’-Oxydianiline vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

3,4’-Oxydianiline is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

3,4’-Oxydianiline is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 3,4’-Oxydianiline and its effects on its activity or function are important aspects of its biochemical profile. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Amination of Phenols: One of the methods involves the direct amination of phenols using hydrazine as an amine and hydrogen source.

Classical Methods: Traditional methods include the nitration of arenes followed by the reduction of nitrobenzene.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(4-Aminophenoxy)aniline can undergo oxidation reactions to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Polymer Chemistry: 3-(4-Aminophenoxy)aniline is used as a monomer in the synthesis of polyimides and other high-performance polymers.

Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.

Biology and Medicine:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Biological Research: It is used in the study of enzyme interactions and other biological processes.

Industry:

Agrochemicals: It is used in the production of agrochemicals and pesticides.

Dyes and Pigments: It is used in the synthesis of dyes and pigments for various applications.

Comparison with Similar Compounds

3,4’-Oxydianiline: This compound is similar in structure but has different properties and applications.

4-(4-Aminophenoxy)aniline: Another similar compound with distinct chemical and physical properties.

Uniqueness:

Properties

IUPAC Name |

3-(4-aminophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMISJGHVWNWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181144 | |

| Record name | 3-(4-Aminophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657-87-6 | |

| Record name | 3,4′-Diaminodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2657-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Aminophenoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Aminophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-aminophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4'-oxydianiline?

A1: The molecular formula of this compound is C12H12N2O, and its molecular weight is 198.24 g/mol.

Q2: How is this compound typically synthesized?

A2: this compound is synthesized via a nucleophilic aromatic substitution reaction between p-aminophenol and p-chloronitrobenzene, followed by a reduction step.

Q3: Why is this compound widely used in polyimide synthesis?

A3: this compound is a popular diamine monomer for polyimide synthesis due to its ability to impart desirable properties like good thermal stability, mechanical strength, and solubility in specific solvents [, , , ].

Q4: How does the incorporation of this compound influence the glass transition temperature (Tg) of polyimides?

A4: The Tg of polyimides can be tailored by adjusting the ratio of this compound to other diamines in the polymer backbone [, ]. In general, higher this compound content can lead to lower Tg values, as seen in LaRC™-8515 polyimide [].

Q5: Can this compound be used to improve the processability of polyimides?

A5: Yes, incorporating this compound can enhance the solubility of polyimides in certain solvents, making them easier to process. This is particularly useful for applications like resin transfer molding (RTM) [, , ].

Q6: What types of applications benefit from the use of this compound-based polyimides?

A6: The unique properties of this compound-based polyimides make them suitable for high-performance applications such as aerospace components, adhesives, films, coatings, and microelectronics [, , , , ].

Q7: How does the structure of this compound contribute to the flexibility of the resulting polyimide films?

A7: The ether linkage (–O–) in the this compound structure introduces a degree of flexibility into the polyimide backbone, contributing to the improved toughness and flexibility of the resulting films [, , ].

Q8: Are there any safety concerns associated with the use of this compound?

A8: Yes, this compound is considered a potential mutagen and requires careful handling. Researchers are exploring alternative diamines with improved safety profiles [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)